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Compound of Interest

Compound Name: (2R)-2,3-dimethylbutan-1-ol

Cat. No.: B134954

An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol

This guide provides a comprehensive overview of (2R)-2,3-dimethylbutan-1-ol, a chiral
primary alcohol of interest in various fields of chemical research and development. It details the
compound's identifiers, physicochemical properties, synthesis methodologies, and its
interactions with biological systems, tailored for researchers, scientists, and professionals in
drug development.

Chemical Identity and Descriptors

(2R)-2,3-dimethylbutan-1-ol is the (R)-enantiomer of 2,3-dimethylbutan-1-ol. Its specific
stereochemistry is a key feature, distinguishing it from its (2S) enantiomer and other structural
isomers.[1] The racemic mixture is identified by a separate CAS number.

Table 1: Chemical Identifiers for (2R)-2,3-dimethylbutan-1-ol and its Racemic Mixture
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(2R)-2,3-dimethylbutan-1-

2,3-dimethylbutan-1-ol

Identifier ]

ol (Racemic)
CAS Number 15019-27-9[1][2][3] 19550-30-2[3][4][5][6][7]
IUPAC Name (2R)-2,3-dimethylbutan-1-ol[2] 2,3-dimethylbutan-1-ol[6]

Molecular Formula

CeH14O[1][2][3][5]6]

CeH140[4][6][7]

Molecular Weight 102.17 g/mol [1][2] 102.17 g/mol [4][6]
InChIl=1S/C6H140/c1- InChl=1S/C6H140/c1-
InChl 5(2)6(3)4-7/h5-7H,4H2,1- 5(2)6(3)4-7/h5-7H,4H2,1-
3H3/t6-/m0/s1[2] 3H3[6][8]
SXSWMAUXEHKFGX- SXSWMAUXEHKFGX-
InChlKey

LURJTMIESA-N[1][2]

UHFFFAOYSA-N[4][6][7]

Canonical SMILES

C--INVALID-LINK--C(C)C[2]

CC(C)C(C)COI3][A][6]

PubChem CID

25021554[2]

29656[6]

EC Number

800-279-6[2]

243-153-0[5][6]

DSSTox Substance ID

DTXSID10648457(2]

DTXSID60941324[5][6]

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties. Note that most experimental

data is available for the racemic mixture.

Table 2: Physicochemical Properties of 2,3-dimethylbutan-1-ol
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Property Value Source
Density 0.811 g/cm?3 [5]
Flash Point 38.6 °C [5]
pKa 15.01 + 0.10 (Predicted) [5]
LogP 1.27080 [5]
XLogP3 1.7 [2][6]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor

C);untg p ! ]
Rotatable Bond Count 2 [5]
Complexity 41.4 [2][5]

Spectroscopic data, including 1H NMR, IR, and Mass Spectrometry, are available for 2,3-
dimethylbutan-1-o0l.[8]

Synthesis and Experimental Protocols

The synthesis of enantiopure (2R)-2,3-dimethylbutan-1-ol requires stereoselective methods,
while the racemic mixture can be prepared through conventional reduction techniques.

Enantioselective Synthesis of (2R)-2,3-dimethylbutan-1-
ol

Chemoenzymatic and biocatalytic strategies are highly effective for producing the enantiopure
(R)-form.[1]

Protocol 1: Asymmetric Reduction of 2,3-dimethylbutanal This is a primary route for
synthesizing the (2R)-alcohol.[1]

e Substrate: 2,3-dimethylbutanal (a prochiral aldehyde).

» Biocatalyst: Alcohol dehydrogenases (ADHSs), often from microorganisms like yeast.
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e Mechanism: The enzyme stereoselectively delivers a hydride to the Re-face of the carbonyl

group of the aldehyde. According to Prelog's rule, this specific delivery leads to the formation

of the (2R)-alcohol.[1]

o General Conditions: The reaction is typically carried out in a buffer solution at a controlled pH

(e.g., pH 7) and temperature (e.g., 30°C) to ensure optimal enzyme activity.[4]

Protocol 2: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol This method uses a chiral

metal complex to catalyze the hydrogenation of an unsaturated precursor.[1]

Substrate: 2,3-dimethyl-2-buten-1-ol.

Catalyst: Ruthenium complexes with the axially chiral diphosphine ligand BINAP (2,2'-
bis(diphenylphosphino)-1,1'-binaphthyl). The (R)-BINAP ligand is used to yield the (R)-

product.[1]

Mechanism: The chiral catalyst coordinates to the substrate, and molecular hydrogen is

added across the double bond with high facial selectivity, establishing the chiral center at the

C2 position.[1]

Alternative Catalysts: Iridium-based catalysts with chiral N,P-ligands (e.g., PHOX ligands)

can also be effective for this transformation, often under mild conditions.[1]

Asymmetric Synthesis Routes

e

Prochiral Precursor
Idehyde or Allylic Alcohol)

Chiral Catalyst
(Enzyme or Metal Complex)

. I .
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Caption: General workflow for the asymmetric synthesis of (2R)-2,3-dimethylbutan-1-ol.

Synthesis of Racemic 2,3-dimethylbutan-1-ol

Protocol 3: Reduction of 2,3-dimethyl-2-butanone A common laboratory method involves the
reduction of the corresponding ketone.[4]

e Substrate: 2,3-dimethyl-2-butanone.

e Reducing Agent: Sodium borohydride (NaBHa) or Lithium aluminum hydride (LiAlHa4). LiAlH4
IS more reactive, while NaBH4 has a better safety profile.[4]

e Solvent: An inert solvent such as diethyl ether or tetrahydrofuran (THF).

e Procedure: The reducing agent (0.5-1.0 equivalents) is added to a solution of the ketone,
typically at 0°C. The reaction is followed by a careful aqueous workup to yield the racemic
alcohol.[4]

Structural and Biological Context

(2R)-2,3-dimethylbutan-1-ol is a primary alcohol with branching at the C2 and C3 positions,
creating a chiral center at C2.[1] This specific three-dimensional structure is crucial for its
interaction with other chiral molecules, such as enzyme active sites.[1]

(2R)-2,3-dimethylbutan-1-ol

Structural Isomer \Structural Isomer Structural Analogue

2,3-dimethylbutan-2-ol 3,3-dimethylbutan-1-ol 2,3-dimethylbutane
(Tertiary Alcohol) (Positional Isomer) (Alkane Analogue)

Enantiomer

GZS)-Z,3-dimethylbutan-1-ol

Click to download full resolution via product page

Caption: Logical relationships between (2R)-2,3-dimethylbutan-1-ol and its isomers.

Interaction with Enzyme Active Sites
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Alcohol dehydrogenases (ADHSs) are a key class of enzymes that interact with this molecule.[1]
The stereospecificity of these enzymes can be explored using computational methods.

In Silico Docking Workflow: In silico docking models how (2R)-2,3-dimethylbutan-1-ol fits into
the ADH active site.[1] The active site typically contains a hydrophobic pocket, a catalytic zinc
ion, and the NAD+/NADH cofactor.[1] The hydroxyl group of the alcohol is expected to
coordinate with the zinc atom, while its alkyl frame settles into the hydrophobic pocket. The
specific (R)-configuration at the C2 center dictates the orientation of the methyl and isopropy!
groups, which significantly influences the binding affinity and is a primary determinant of the
enzyme's enantioselectivity.[1]

In Silico Docking Workflow

Define Ligand Prepare Receptor
((2R)-enantiomer) (ADH Active Site)

Perform Docking Simulation

Analyze Binding Pose
& Calculate Score

Predict Binding Affinity
& Enantioselectivity

Click to download full resolution via product page

Caption: Workflow for computational docking of (2R)-2,3-dimethylbutan-1-ol with an ADH.

Safety and Handling
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Safety information is crucial for handling this chemical. The Globally Harmonized System
(GHS) of Classification and Labelling of Chemicals provides standardized hazard information.

Table 3: GHS Hazard Classification

Compound Pictogram(s) Hazard Statement(s)

H302: Harmful if
) ) swallowedH312: Harmful in
(2R)-2,3-dimethylbutan-1-ol Warning ] ]
contact with skinH332: Harmful

if inhaled[2]

H226: Flammable liquid and

) vaporH315: Causes skin
2,3-dimethylbutan-1-ol

(Racemic)

Flammable, Irritant irritationH319: Causes serious
eye irritationH335: May cause

respiratory irritation[6]

Standard laboratory safety precautions, including the use of personal protective equipment
(PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this
compound. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(2R)-2,3-dimethylbutan-1-ol CAS number and
identifiers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134954#2r-2-3-dimethylbutan-1-ol-cas-number-and-
identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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